E3 ligase Ligand-Linker Conjugate 34

PROTAC E3 ligase selection CRBN vs VHL

Choose E3 ligase Ligand-Linker Conjugate 34 (CAS 2682113-65-9) for its unique Boc-piperazine linker, offering ~2-fold higher aqueous solubility and 3-year -20°C stability versus free amines. This CRBN-based conjugate streamlines PROTAC synthesis with a two-step conjugation protocol for carboxylic acid-bearing warheads. Its higher hit rate in kinome screens minimizes the need for multiple E3 ligase scaffolds.

Molecular Formula C26H33N5O6
Molecular Weight 511.6 g/mol
Cat. No. B12369928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 34
Molecular FormulaC26H33N5O6
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)29-10-8-28(9-11-29)13-16-14-30(15-16)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33)
InChIKeyQEYROCVCLVMJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand-Linker Conjugate 34: Technical Definition and Chemical Identity for PROTAC Procurement


E3 ligase Ligand-Linker Conjugate 34 (CAS: 2682113-65-9) is a pre-assembled building block for the synthesis of proteolysis-targeting chimeras (PROTACs). Its molecular formula is C₂₆H₃₃N₅O₆, with a molecular weight of 511.57 g/mol . The compound comprises a thalidomide-derived Cereblon (CRBN) E3 ubiquitin ligase ligand covalently tethered to a linker moiety bearing a terminal tert-butyloxycarbonyl (Boc)-protected piperazine handle [1]. As a CRBN-recruiting conjugate, it serves as a key intermediate for constructing complete PROTAC molecules that harness the CRL4^(CRBN) E3 ubiquitin ligase complex to induce targeted protein degradation [2]. Commercial suppliers report purity specifications of ≥98% as confirmed by HPLC and ¹H NMR characterization .

Why E3 ligase Ligand-Linker Conjugate 34 Cannot Be Arbitrarily Substituted with Alternative CRBN or VHL Conjugates


In PROTAC development, E3 ligase ligand-linker conjugates are not fungible intermediates. The choice of E3 ligase (CRBN versus VHL versus IAP) fundamentally alters degradation selectivity, ternary complex cooperativity, and cell-type specificity profiles [1]. Even within the CRBN ligand class, variation in the linker exit vector, length, and terminal functional group dictates which target protein ligand can be conjugated and profoundly influences the resulting PROTAC's physicochemical properties and degradation efficiency [2]. Systematic comparative analyses have demonstrated that analogs with identical target warheads but different E3 ligase ligands exhibit divergent degradation kinetics and maximal degradation (D_max) values [3]. Consequently, substituting E3 ligase Ligand-Linker Conjugate 34 with a different CRBN conjugate or a VHL-based alternative introduces uncontrolled variables that can derail structure-activity relationship (SAR) optimization and compromise degradation outcomes. The quantitative evidence below delineates the specific dimensions along which this conjugate differentiates from its comparators.

E3 ligase Ligand-Linker Conjugate 34: Quantitative Differentiation Evidence for Scientific Procurement Decisions


E3 Ligase Class Selection: CRBN-Based Conjugates Enable Degradation Across a Broader Proteome Subset Versus VHL Alternatives

E3 ligase Ligand-Linker Conjugate 34 utilizes a CRBN-recruiting thalidomide-derived ligand. Comparative proteomics studies of PROTACs bearing identical target warheads but differing E3 ligase ligands reveal that CRBN-based degraders induce degradation of a broader subset of the proteome than VHL-based counterparts. In a recent systematic analysis of E3 ligase-ligand pairing, CRBN-recruiting PROTACs demonstrated the capacity to degrade 35-40% of the kinome when paired with promiscuous kinase inhibitors, whereas VHL-recruiting analogs degraded 20-25% of the kinome under identical conditions [1]. This broader degradation scope stems from CRBN's distinct surface topology and its recruitment of the DDB1-CUL4-RBX1 E3 ligase complex, which accommodates a wider range of ternary complex geometries than the VHL-Elongin C-Elongin B-CUL2-RBX1 complex [2].

PROTAC E3 ligase selection CRBN vs VHL targeted protein degradation

Linker Exit Vector: Para-Piperazine Attachment on Thalidomide Scaffold Provides Enhanced Aqueous Solubility Versus 4-Amino Direct PEG Conjugates

E3 ligase Ligand-Linker Conjugate 34 incorporates a piperazine moiety at the para position of the thalidomide phenyl ring (N-(4-piperazinylmethyl)phthalimide architecture), which serves as the linker attachment point and exit vector. This piperazine-containing design provides a tertiary amine that can be protonated at physiological pH, contributing to enhanced aqueous solubility compared to CRBN conjugates utilizing direct PEG attachment at the 4-amino position of pomalidomide or thalidomide. Studies comparing CRBN ligand-linker conjugates with different exit vectors have shown that piperazine-containing constructs achieve equilibrium solubility in phosphate-buffered saline (PBS, pH 7.4) of 120-180 μM, whereas 4-amino-PEG conjugates of comparable linker length typically exhibit solubility of 50-80 μM under identical conditions [1]. The Boc-protected piperazine terminal group in Conjugate 34 further enables facile deprotection and subsequent conjugation to carboxylate-containing target protein ligands [2].

linker exit vector PROTAC solubility CRBN ligand physicochemical properties

Shelf Stability: Boc-Protected Piperazine Terminus Confirms ≥2-Year Powder Stability at -20°C Versus Free Amine Analogs Requiring -80°C Storage

E3 ligase Ligand-Linker Conjugate 34 features a Boc-protected piperazine terminus (evident in the SMILES notation containing the N4CCN(C(OC(C)(C)C)=O)CC5 fragment ), which confers enhanced chemical stability during long-term storage compared to conjugates with free primary or secondary amine termini. Supplier stability data indicate that this conjugate is stable as a powder at -20°C for 3 years and at 4°C for 2 years, with room temperature stability during shipping for several days . In contrast, analogous CRBN ligand-linker conjugates bearing unprotected amine termini (e.g., Pomalidomide-PEG2-NH₂ hydrochloride) typically require storage at -80°C to prevent amine oxidation and hygroscopic degradation, with shelf life limited to 6-12 months at -20°C . The Boc protecting group mitigates nucleophilic reactivity and moisture sensitivity, reducing the risk of degradation during routine handling.

PROTAC intermediate stability Boc protection storage conditions procurement logistics

Conjugation-Ready Boc-Piperazine Architecture Eliminates One Synthetic Deprotection Step Versus Carboxylic Acid-Terminated Conjugates

The Boc-protected piperazine amine in E3 ligase Ligand-Linker Conjugate 34 provides a latent nucleophilic handle for conjugation to carboxylic acid-containing target protein ligands. Following standard Boc deprotection (TFA/DCM or HCl/dioxane), the unmasked piperazine amine is directly available for amide bond formation using standard carbodiimide coupling reagents (EDC/HOBt or HATU/DIPEA). This synthetic route requires only two steps (deprotection then coupling) to form the complete PROTAC. In comparison, conjugates terminated with carboxylic acid functional groups (e.g., Thalidomide-4-NH-PEG2-COOt-Bu or Pomalidomide-PEG3-acid) require an additional activation step for amine coupling and often necessitate orthogonal protecting group strategies when the target ligand contains multiple nucleophilic sites [1]. The Boc-piperazine architecture thus streamlines PROTAC assembly by providing a well-precedented, high-yielding conjugation sequence [2].

PROTAC synthesis efficiency Boc deprotection conjugation handle amide coupling

E3 ligase Ligand-Linker Conjugate 34: Validated Application Scenarios for PROTAC Discovery and Development


Kinome-Wide PROTAC Screening Campaigns Requiring Broad Degradation Potential

E3 ligase Ligand-Linker Conjugate 34 is optimally deployed in multi-targeted PROTAC screening libraries where the goal is to identify degradable targets across a diverse kinome panel. As evidenced in Section 3, CRBN-based conjugates enable degradation of approximately 35-40% of the kinome when paired with promiscuous warheads, versus 20-25% for VHL-based systems [1]. Researchers conducting pilot screens with this conjugate benefit from a higher hit rate, reducing the number of E3 ligase scaffolds required to achieve kinome coverage and accelerating the identification of degradable targets for further optimization.

Aqueous Conjugation Protocols for PROTACs with Hydrophobic Target Ligands

The piperazine-containing linker architecture of Conjugate 34 confers approximately 2-fold higher aqueous solubility (120-180 μM in PBS) compared to 4-amino-PEG CRBN conjugates (50-80 μM) [2]. This property makes Conjugate 34 particularly suitable for conjugation reactions with hydrophobic target protein ligands (cLogP >4) that would otherwise precipitate in aqueous-organic solvent mixtures. The enhanced solubility facilitates more homogeneous reaction conditions, improved coupling yields, and simplified post-reaction purification workflows.

Long-Term PROTAC Intermediate Stockpiling for Multi-Year Medicinal Chemistry Programs

For medicinal chemistry teams engaged in multi-year PROTAC optimization campaigns, the 3-year powder stability of Conjugate 34 at -20°C provides a distinct procurement advantage over free amine conjugates requiring -80°C storage and 6-12 month shelf lives . Bulk procurement of this stable intermediate reduces the frequency of re-synthesis and re-qualification, minimizes lot-to-lot variability in downstream PROTAC SAR studies, and lowers the total cost of maintaining an active degrader discovery pipeline.

Rapid PROTAC Assembly with Carboxylic Acid-Functionalized Target Ligands

Conjugate 34 is specifically suited for coupling to target protein ligands that bear a free carboxylic acid group—a common functional handle in kinase inhibitors (e.g., ATP-competitive scaffolds), bromodomain inhibitors, and E3 ligase binders. The Boc-piperazine amine enables a streamlined two-step conjugation protocol (deprotection → amide coupling) versus the three-to-four step sequences required for carboxylic acid-terminated conjugates [3]. This efficiency is particularly valuable in parallel synthesis efforts where multiple target ligands are being evaluated against a common CRBN E3 ligase scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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